- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis, Organic Letters, 2022, 24(16), 3024-3027
Cas no 89938-16-9 (2-iodo-3-methylaniline)
2-iodo-3-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-iodo-3-methyl-
- 2-IODO-3-METHYLANILINE
- 2-Iodo-3-methylbenzenamine (ACI)
- m-Toluidine, 2-iodo- (7CI)
- AS-46345
- SCHEMBL8773077
- CL9431
- 89938-16-9
- DTXSID40602188
- CS-0094462
- AKOS025403194
- MFCD11505640
- EN300-88612
- m-Toluidine, 2-iodo-
- 2-iodo-3-methyl-aniline
- SY034644
- 2-iodo-3-methylaniline
-
- MDL: MFCD11505640
- Inchi: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
- InChI Key: GVVUQVPDBMPZKL-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC=CC=1N
Computed Properties
- Exact Mass: 232.97
- Monoisotopic Mass: 232.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.8±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 268.6±28.0 °C at 760 mmHg
- Flash Point: 116.2±24.0 °C
- Vapor Pressure: No data available
2-iodo-3-methylaniline Security Information
- Signal Word:Warning
- Hazard Statement: H302 (100%) H312 (100%) H315 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H302 (100%) H312 (100%) H315 (100%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
2-iodo-3-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ922-1g |
2-iodo-3-methylaniline |
89938-16-9 | 95+% | 1g |
1098.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ922-50mg |
2-iodo-3-methylaniline |
89938-16-9 | 95+% | 50mg |
115.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ922-250mg |
2-iodo-3-methylaniline |
89938-16-9 | 95+% | 250mg |
551CNY | 2021-05-07 | |
| Fluorochem | 038629-250mg |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 250mg |
£47.00 | 2022-02-28 | |
| Fluorochem | 038629-1g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 1g |
£97.00 | 2022-02-28 | |
| Fluorochem | 038629-5g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 5g |
£306.00 | 2022-02-28 | |
| Fluorochem | 038629-25g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 25g |
£1238.00 | 2022-02-28 | |
| Chemenu | CM302581-5g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 5g |
$327 | 2021-06-16 | |
| Chemenu | CM302581-10g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 10g |
$628 | 2021-06-16 | |
| Chemenu | CM302581-25g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 25g |
$1204 | 2021-06-16 |
2-iodo-3-methylaniline Production Method
Production Method 1
Production Method 2
- Indole synthesis based on a modified Koser reagent, Angewandte Chemie, 2014, 53(28), 7349-7353
Production Method 3
- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484
Production Method 4
- Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional Quinolines, Synthesis, 2016, 48(6), 855-864
Production Method 5
- Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds, Chemical Science, 2014, 5(4), 1585-1590
Production Method 6
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
- Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative Transformations, Advanced Synthesis & Catalysis, 2020, 362(1), 184-191
Production Method 7
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
- Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformations, ChemRxiv, 2019, 1, 1-16
Production Method 8
- Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors, Organic Chemistry Frontiers, 2021, 8(12), 2963-2969
Production Method 9
- Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide Derivatives, Organic Letters, 2013, 15(16), 4234-4237
Production Method 10
- Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilines, Journal of Molecular Structure, 2013, 1054, 1054-1055
2-iodo-3-methylaniline Raw materials
- 2-Amino-6-methylbenzoic acid
- Copper(II) Acetate, Anhydrous
- 2-iodo-3-nitroaniline
- 2-Iodo-1-methyl-3-nitrobenzene
2-iodo-3-methylaniline Preparation Products
2-iodo-3-methylaniline Suppliers
2-iodo-3-methylaniline Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Toluenes Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 2-iodo-3-methylaniline
Comprehensive Overview of 2-Iodo-3-methylaniline (CAS No. 89938-16-9): Properties, Applications, and Industry Insights
2-Iodo-3-methylaniline (CAS No. 89938-16-9) is a halogenated aromatic amine with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its iodo and methyl functional groups, serves as a versatile intermediate in the production of dyes, agrochemicals, and specialized polymers. Its molecular structure, C7H8IN, combines the reactivity of an aniline derivative with the unique properties of iodine, making it valuable for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations.
Recent trends in green chemistry have spurred interest in optimizing the synthesis of 2-Iodo-3-methylaniline to reduce environmental impact. Researchers are exploring catalytic methods to minimize waste, aligning with the growing demand for sustainable chemical processes. The compound’s role in pharmaceutical intermediates is particularly noteworthy, as it contributes to the development of APIs (Active Pharmaceutical Ingredients) for anti-inflammatory and antimicrobial agents.
From an analytical perspective, 2-Iodo-3-methylaniline is typically characterized using techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure purity and consistency, critical for industrial applications. Users frequently search for "2-Iodo-3-methylaniline synthesis" or "CAS 89938-16-9 safety data," reflecting concerns about both practical preparation and handling protocols. While the compound is not classified as hazardous under standard conditions, proper storage in amber glass containers under inert atmospheres is recommended to prevent degradation.
The agrochemical industry leverages 2-Iodo-3-methylaniline as a precursor for herbicides and fungicides, addressing global challenges in crop protection. Its incorporation into novel formulations highlights the intersection of precision agriculture and chemical innovation. Additionally, material scientists utilize this compound to develop conductive polymers and OLED materials, responding to the surge in demand for flexible electronics.
In the context of supply chain resilience, manufacturers of 2-Iodo-3-methylaniline are adopting blockchain technology to enhance traceability—a response to increasing regulatory scrutiny and consumer demand for transparency. This aligns with broader industry movements toward Responsible Care initiatives. Furthermore, computational chemistry studies involving this compound explore its potential in drug discovery, leveraging AI-driven molecular modeling to predict reactivity and optimize synthetic pathways.
For researchers seeking alternatives, comparisons between 2-Iodo-3-methylaniline and analogous compounds like 2-bromo-3-methylaniline often arise. The iodine moiety’s superior leaving-group ability in nucleophilic substitutions makes it preferable for certain applications. Recent patents also highlight its utility in photoactive materials, particularly in solar cell technologies, underscoring its multidisciplinary importance.
As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains a priority for stakeholders handling CAS 89938-16-9. Proactive engagement with these standards ensures market access and fosters innovation. The compound’s niche applications—from liquid crystal displays to bioconjugation techniques—demonstrate its adaptability across high-growth sectors, making it a focal point for R&D investment.
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